2-Bromo-1,5-difluoro-3-nitrobenzene CAS number 877161-74-5
2-Bromo-1,5-difluoro-3-nitrobenzene CAS number 877161-74-5
An In-depth Technical Guide to 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS Number: 877161-74-5)
This technical guide provides a comprehensive overview of 2-Bromo-1,5-difluoro-3-nitrobenzene, a halogenated nitroaromatic compound relevant to researchers, scientists, and professionals in drug development and organic synthesis.
Core Compound Information
2-Bromo-1,5-difluoro-3-nitrobenzene is a substituted aromatic compound with the CAS number 877161-74-5. Its structure features a benzene ring functionalized with one bromine atom, two fluorine atoms, and a nitro group. This combination of electron-withdrawing groups makes it a potentially valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 877161-74-5 | [1][2] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [2][3][4][5] |
| Molecular Weight | 237.99 g/mol | [1][6][7] |
| Purity | Typically ≥95% | [5] |
| Predicted Boiling Point | 214.5 ± 35.0 °C at 760 mmHg | [4] |
| Predicted Density | 1.9 ± 0.1 g/cm³ | [4] |
| Predicted Flash Point | 83.5 ± 25.9 °C | [4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-1,5-difluoro-3-nitrobenzene is not widely published in readily available scientific literature, a likely synthetic route involves the nitration of a corresponding bromo-difluoro-benzene precursor. The synthesis of a structurally similar compound, 2,4-Difluoro-3-bromo-1-nitrobenzene, provides a valuable reference protocol.
Hypothetical Synthetic Pathway for 2-Bromo-1,5-difluoro-3-nitrobenzene
A plausible synthetic route would start from 1-bromo-3,5-difluorobenzene. The nitration of this precursor would introduce the nitro group onto the benzene ring. The directing effects of the existing substituents would need to be carefully considered to achieve the desired isomer.
Caption: Hypothetical synthesis of 2-Bromo-1,5-difluoro-3-nitrobenzene.
Reference Experimental Protocol: Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene
This protocol describes the synthesis of a similar compound and can be adapted by researchers as a starting point for the synthesis of 2-Bromo-1,5-difluoro-3-nitrobenzene.
Materials:
-
1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol)[8]
-
Concentrated sulfuric acid (48 ml)[8]
-
Concentrated nitric acid (70%, 8 ml)[8]
-
Ice (300 ml)[8]
-
Methylene chloride[8]
-
Saturated sodium bicarbonate solution[8]
-
Magnesium sulfate[8]
-
Isopropyl ether[8]
Procedure:
-
A solution of 1,3-difluoro-2-bromobenzene in concentrated sulfuric acid was stirred vigorously at ambient temperature.[8]
-
Concentrated nitric acid was added dropwise, ensuring the internal temperature of the reaction mixture did not exceed 55°C.[8]
-
The reaction mixture was stirred for an additional 15 minutes and then poured onto ice.[8]
-
The aqueous mixture was extracted three times with methylene chloride.[8]
-
The combined organic layers were washed three times with a saturated sodium bicarbonate solution, dried over magnesium sulfate, and filtered.[8]
-
The solvent was removed in vacuo to yield a yellow solid.[8]
-
Recrystallization from isopropyl ether afforded a white solid.[8]
Workflow for the Synthesis of a Halogenated Nitrobenzene
The following diagram illustrates a general workflow for the synthesis and purification of a halogenated nitrobenzene compound, based on the reference protocol.
Caption: General workflow for synthesis and purification.
Applications in Research and Drug Development
While specific biological activities or drug development applications for 2-Bromo-1,5-difluoro-3-nitrobenzene are not extensively documented in public literature, its structural motifs are common in medicinal chemistry. Halogenated nitroaromatic compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]
The presence of bromine and fluorine atoms, along with a nitro group, provides multiple reaction sites for further chemical modifications. For instance, the nitro group can be reduced to an amine, which is a common precursor for a wide range of functional groups. The bromine atom can participate in cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. The fluorine atoms can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are important considerations in drug design.
Potential Reaction Pathways for Derivatization
The structure of 2-Bromo-1,5-difluoro-3-nitrobenzene allows for several potential derivatization strategies that are valuable in the synthesis of novel compounds.
Caption: Potential derivatization pathways.
Safety Information
References
- 1. 877161-74-5 Cas No. | 2-Bromo-1,5-difluoro-3-nitrobenzene | Apollo [store.apolloscientific.co.uk]
- 2. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]
- 3. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1020718-01-7 | Benchchem [benchchem.com]
- 4. 2-Bromo-3,4-difluoro-1-nitrobenzene | CAS#:877161-74-5 | Chemsrc [chemsrc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. prepchem.com [prepchem.com]
